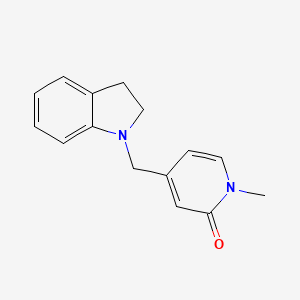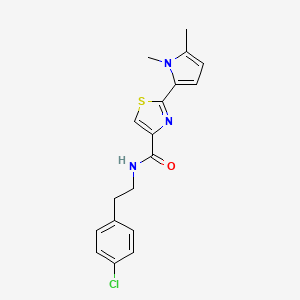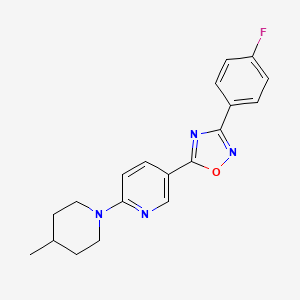![molecular formula C17H14FNO2S B7549036 N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide](/img/structure/B7549036.png)
N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide, also known as FN1, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative of naphthalene, and its unique chemical structure has led to its investigation in a wide range of research areas, including neuroscience, cancer research, and drug discovery.
作用機序
The mechanism of action of N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide is not fully understood, but it is believed to involve the inhibition of ion channels and other cellular targets. Specifically, this compound has been shown to inhibit the activity of voltage-gated potassium channels, which are important for regulating the electrical activity of cells. This inhibition leads to a decrease in the firing rate of neurons, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory effects on ion channels, this compound has been shown to have anti-inflammatory effects, which may be related to its ability to inhibit the activity of certain enzymes involved in inflammation. Additionally, this compound has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide in lab experiments is its well-characterized chemical structure and synthesis method, which allows for consistent and reproducible results. Additionally, this compound has been extensively studied in a variety of research areas, making it a valuable tool for investigating a wide range of biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental systems or require the use of lower concentrations.
将来の方向性
There are a number of potential future directions for research involving N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide. One area of interest is the development of novel drugs based on the structure of this compound, which may have improved potency and selectivity compared to the parent compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound, which may lead to new insights into the function of ion channels and other cellular targets. Finally, the use of this compound in animal models of disease may provide further insights into its potential therapeutic applications.
合成法
The synthesis of N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide involves the reaction of 2-naphthylamine with 3-fluorobenzyl chloride in the presence of a base, followed by the addition of sulfuryl chloride to form the sulfonamide derivative. This method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using a variety of analytical techniques.
科学的研究の応用
N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide has been investigated for its potential use in a wide range of scientific research applications. In neuroscience, this compound has been shown to have potent inhibitory effects on the activity of certain ion channels, making it a potential tool for studying the function of these channels in the brain. In cancer research, this compound has been shown to have anti-proliferative effects on a variety of cancer cell lines, suggesting that it may have potential as a therapeutic agent. Additionally, this compound has been investigated as a potential lead compound for the development of new drugs targeting a variety of diseases.
特性
IUPAC Name |
N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S/c18-16-7-3-4-13(10-16)12-19-22(20,21)17-9-8-14-5-1-2-6-15(14)11-17/h1-11,19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRJPHOGEIPEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7548958.png)


![N~4~-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide](/img/structure/B7548995.png)

![N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide](/img/structure/B7549012.png)
![2-[(4-Butylpiperazin-1-yl)carbonyl]-8-(4-methoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B7549017.png)

![5-(cyclopropylcarbonyl)-N-(2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7549040.png)
![5-fluoro-N-[(3-fluorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B7549046.png)


